tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
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Overview
Description
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of trans-2-[1-(4-amino)cyclohexyl]-acetic acid ethyl ester hydrochloride with di(tert-butyl)dicarbonate in the presence of triethylamine and dichloromethane . The reaction mixture is cooled to 8-10°C and stirred under nitrogen. After completion, the organic layer is extracted and dried under Na2SO4, followed by concentration in vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester has several scientific research applications :
Chemistry: Used in the synthesis of quinolinones and analogs for treating multi-drug resistant bacterial infections.
Biology: Employed in the preparation of C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors.
Medicine: Utilized in the development of Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia.
Industry: Applied in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways . For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways crucial for disease treatment.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[trans-4-(2-hydroxyethyl)cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [4-hydroxy-1-(hydroxymethyl)butyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h10-12,16H,5-9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWRTRJAJDVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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